4-Vinylphenyldimethylsilicon
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Overview
Description
4-Vinylphenyldimethylsilicon is an organosilicon compound characterized by a vinyl group attached to a phenyl ring, which is further bonded to a dimethylsilicon moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Vinylphenyldimethylsilicon can be synthesized through a multi-step process involving the reaction of 1-bromo-4-ethenylbenzene with n-butyllithium in tetrahydrofuran and hexane at -78°C, followed by the addition of chlorodimethylsilane . This reaction sequence allows for the formation of the desired vinylsilane compound under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Additionally, the implementation of advanced purification techniques, such as distillation and chromatography, is crucial for obtaining high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Vinylphenyldimethylsilicon undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used under mild conditions to achieve high selectivity and yield.
Substitution: Nucleophiles such as organolithium or Grignard reagents are employed to facilitate the substitution reactions.
Major Products Formed:
Hydrosilylation: The major products are organosilicon compounds with silicon-carbon bonds.
Oxidation: The primary products are silanols or siloxanes.
Substitution: The products vary depending on the nucleophile used but generally include substituted vinylsilane derivatives.
Scientific Research Applications
4-Vinylphenyldimethylsilicon has a wide range of applications in scientific research, including:
Materials Science: It is used in the synthesis of advanced materials, such as silicone resins and elastomers, which have applications in coatings, adhesives, and sealants.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biomedical Applications: Research has explored its potential in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.
Nanotechnology: this compound is used in the fabrication of nanomaterials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-vinylphenyldimethylsilicon involves its ability to undergo various chemical transformations, which are facilitated by its reactive vinyl and silicon moieties. The vinyl group can participate in polymerization reactions, forming long-chain polymers with desirable mechanical and thermal properties. The silicon moiety can engage in cross-linking reactions, enhancing the stability and durability of the resulting materials. These molecular interactions and pathways are crucial for the compound’s effectiveness in its various applications.
Comparison with Similar Compounds
Vinyltrimethylsilane: Similar to 4-vinylphenyldimethylsilicon but with three methyl groups attached to the silicon atom instead of a phenyl group.
Vinyltriethoxysilane: Contains ethoxy groups attached to the silicon atom, making it more hydrophilic and suitable for different applications.
Phenyltrimethylsilane: Lacks the vinyl group, resulting in different reactivity and applications compared to this compound.
Uniqueness: this compound stands out due to the presence of both a vinyl group and a phenyl group attached to the silicon atom. This unique structure imparts distinct chemical properties, such as enhanced reactivity in polymerization and cross-linking reactions, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
(4-ethenylphenyl)-dimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Si/c1-4-9-5-7-10(8-6-9)11(2)3/h4-8,11H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGQCXVIXQYJHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)C1=CC=C(C=C1)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28851-90-3 |
Source
|
Details | Compound: Benzene, 1-(dimethylsilyl)-4-ethenyl-, homopolymer | |
Record name | Benzene, 1-(dimethylsilyl)-4-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28851-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
162.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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